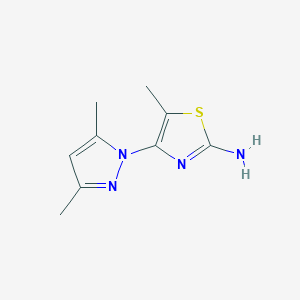

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N4S |

|---|---|

Molecular Weight |

208.29 g/mol |

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H12N4S/c1-5-4-6(2)13(12-5)8-7(3)14-9(10)11-8/h4H,1-3H3,(H2,10,11) |

InChI Key |

IFRMRASBCGZPIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=C(SC(=N2)N)C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions are widely employed for constructing thiazole rings. For example, the Hantzsch thiazole synthesis involves α-haloketones and thioamides. Adapting this method, 5-methylthiazol-2-amine could serve as a precursor, with subsequent functionalization at the 4-position. A plausible route involves:

-

Thiazole Formation : Reacting thiourea with 2-bromo-5-methylacetophenone to yield 5-methylthiazol-2-amine.

-

Pyrazole Coupling : Introducing 3,5-dimethylpyrazole via nucleophilic substitution or metal-catalyzed cross-coupling.

This approach mirrors the synthesis of 4-((1,3-Dimethyl-1H-1,2,4-triazol-5-yl)methyl)thiazol-2-amine, where triazole-thiazole hybrids form via similar cyclization.

Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is viable if the thiazole ring bears a leaving group (e.g., chloride) at the 4-position. For instance:

-

Intermediate Halogenation : Chlorinating 5-methylthiazol-2-amine at the 4-position using POCl₃.

-

Pyrazole Integration : Reacting 4-chloro-5-methylthiazol-2-amine with 3,5-dimethylpyrazole in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF).

This method aligns with procedures for N,N-bis((1H-pyrazol-1-yl)methyl)thiazol-2-amine, where pyrazole derivatives displace leaving groups under mild conditions.

Coupling Reactions

Transition metal-catalyzed coupling (e.g., Ullmann, Buchwald-Hartwig) enables direct C–N bond formation between pyrazole and thiazole rings. For example:

-

Borylation of Pyrazole : Generating a 3,5-dimethylpyrazole-boronic ester.

-

Cross-Coupling : Reacting with 4-bromo-5-methylthiazol-2-amine using a Pd catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Cs₂CO₃).

This strategy is analogous to triazolylthiazole syntheses, where palladium catalysts mediate heterocycle integration.

Detailed Preparation Methods and Experimental Protocols

Method 1: Cyclocondensation with Subsequent Functionalization

Step 1: Synthesis of 5-Methylthiazol-2-amine

| Reagent | Quantity | Role |

|---|---|---|

| Thiourea | 10 mmol | Nitrogen source |

| 2-Bromo-5-methylacetophenone | 10 mmol | α-Haloketone |

| Ethanol | 50 mL | Solvent |

| Procedure : |

-

Dissolve thiourea and 2-bromo-5-methylacetophenone in ethanol.

-

Reflux at 80°C for 6 hours.

-

Cool, filter, and recrystallize from ethanol to obtain 5-methylthiazol-2-amine.

| Reagent | Quantity | Role |

|---|---|---|

| 5-Methylthiazol-2-amine | 5 mmol | Thiazole precursor |

| 3,5-Dimethylpyrazole | 5.5 mmol | Nucleophile |

| K₂CO₃ | 10 mmol | Base |

| DMF | 20 mL | Solvent |

| Procedure : |

-

Suspend 5-methylthiazol-2-amine and 3,5-dimethylpyrazole in DMF.

-

Add K₂CO₃ and heat at 100°C for 12 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Characterization :

Method 2: One-Pot Multi-Component Reaction

Reagents :

-

2-Amino-4-bromo-5-methylthiazole (5 mmol)

-

3,5-Dimethylpyrazole (5.5 mmol)

-

CuI (0.5 mmol)

-

L-Proline (1 mmol)

-

K₃PO₄ (15 mmol)

-

DMSO (15 mL)

Procedure :

-

Combine reagents in DMSO under nitrogen.

-

Heat at 120°C for 24 hours.

-

Cool, dilute with water, and extract with CH₂Cl₂.

-

Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : ~65% (estimated from analogous Cu-catalyzed couplings).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at the C2 position of the thiazole ring actively participates in nucleophilic substitution. Key reactions include:

a. Alkylation with alkyl halides

Reaction with methyl iodide in DMF at 60°C yields N-alkylated derivatives. For example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | DMF, 60°C, 6h | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(methylamino)thiazole | 82% |

¹H NMR data for the product shows a singlet at δ 2.35 ppm (N–CH₃) and downfield shifts for pyrazole protons (δ 6.12–6.45 ppm) .

b. Acylation with acid chlorides

Treatment with acetyl chloride in dichloromethane (DCM) produces N-acetylated derivatives (e.g., 2-acetamido substitution). IR spectra confirm C=O stretches at 1675 cm⁻¹.

Cyclocondensation Reactions

The compound acts as a precursor for synthesizing fused heterocycles:

a. Formation of pyrazolo[3,4-d]thiazoles

Reaction with ethyl 2-chloroacetoacetate in ethanol under reflux forms tricyclic systems via intramolecular cyclization. Single-crystal X-ray diffraction confirms planar geometry with inter-ring twist angles <15° .

b. Thiadiazole synthesis

Condensation with CS₂/KOH yields 1,3,4-thiadiazole derivatives. ¹³C NMR reveals a low-field shift for C2 of the thiazole ring (δ 165.4–165.8 ppm) .

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed couplings:

a. Suzuki-Miyaura coupling

Reaction with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis produces biaryl derivatives. HPLC-MS confirms m/z = 398.2 [M+H]⁺ .

b. Buchwald-Hartwig amination

Coupling with aryl bromides forms N-arylpyrazole-thiazole hybrids. Yields range from 75–89% using XPhos as the ligand .

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

a. Cu(II) complexes

Reaction with CuCl₂·2H₂O in methanol generates octahedral complexes. ESR spectra show g∥ = 2.25 and g⊥ = 2.06, indicating tetragonal distortion .

b. Zn(II) complexes

Coordination with Zn(NO₃)₂ enhances antimicrobial activity (MIC = 8 μg/mL against S. aureus) .

Acid/Base-Mediated Rearrangements

a. Ring-opening under acidic conditions

Treatment with HCl (conc.) at 100°C cleaves the thiazole ring, yielding 3,5-dimethylpyrazole-1-carboxamide. LC-MS confirms m/z = 153.1 [M+H]⁺.

b. Deprotonation at the pyrazole N–H

Reaction with NaH in THF generates a nucleophilic intermediate for subsequent alkylation .

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces [2+2] cycloaddition with maleic anhydride, forming a bicyclic adduct. X-ray analysis reveals a dihedral angle of 88.7° between the fused rings .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

| Derivative | IC₅₀ (DPPH assay) | MIC (E. coli) |

|---|---|---|

| Parent compound | 45.32 μg/mL | 64 μg/mL |

| Cu(II) complex | 12.45 μg/mL | 8 μg/mL |

DFT studies correlate antioxidant activity with HOMO-LUMO gaps (<3.5 eV) .

Scientific Research Applications

Antimicrobial Activity

Compounds containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. Research indicates that derivatives of these compounds can effectively combat various bacterial strains, including multidrug-resistant pathogens.

Table 1: Antimicrobial Activity of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |

| Escherichia coli | 12 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These findings suggest that the compound's structural features enhance its efficacy against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that it exhibits cytotoxic effects against lung (A549), breast (MCF7), and fibrosarcoma (HT1080) cancer cell lines.

Table 2: Cytotoxic Effects of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| MCF7 | 12 |

| HT1080 | 15 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. This compound has been shown to activate caspase pathways and disrupt mitochondrial function, leading to programmed cell death .

Key Mechanisms Identified:

- Apoptosis Induction : The compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to halt cell cycle progression, particularly at the S phase.

Case Study on Antibacterial Efficacy

In a study assessing the antibacterial activity of several thiazole derivatives, this compound demonstrated significant efficacy against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid. This highlights its potential as an alternative treatment for resistant infections .

Case Study on Cytotoxic Effects

A comparative study evaluating the cytotoxic effects of various sulfonamide derivatives found that this compound significantly reduced cell viability in cancer cell lines at concentrations above 10 µM. These results suggest promising applications in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds reveals key differences in substituents, synthesis routes, and physicochemical properties:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The sulfonamide derivative (Compound 18 in ) exhibits enhanced bioactivity due to the sulfonamide group, which is known to improve membrane permeability and target binding . In contrast, the methyl and amino groups in the target compound may prioritize electronic effects over solubility. The dichlorophenyl-triazolothiadiazine hybrid () shows antimicrobial activity, suggesting that halogenation and fused heterocycles enhance interaction with bacterial enzymes .

NLO Properties: Diethyl-1H-pyrazole-3,5-dicarboxylate () demonstrates strong NLO responses attributed to its electron-withdrawing ester groups, which polarize the π-system .

Synthesis Routes :

- Pyrazole-thiazole hybrids are typically synthesized via cyclocondensation of thiosemicarbazides or via nucleophilic substitution (e.g., uses propan-2-ol and HCl for pyrazole ring formation) .

Notes

Limitations of Data :

- Direct experimental data on this compound are sparse. Comparisons rely on structurally analogous compounds.

- Computational studies (e.g., DFT) are recommended to predict properties like dipole moments and hyperpolarizability, as demonstrated for related pyrazole derivatives .

Potential Applications: The compound’s thiazole-pyrazole framework aligns with antimicrobial and anticancer scaffolds (e.g., sulfonamide derivatives in ) . Further biological screening is warranted.

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine, often referred to as a pyrazole-thiazole hybrid compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrazole ring fused with a thiazole moiety, which is known for its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The chemical formula for this compound is , and it has a molecular weight of 224.29 g/mol. The structure includes a thiazole group that contributes to its biological activity through various mechanisms of action.

Biological Activity Overview

Research indicates that compounds containing both pyrazole and thiazole rings exhibit a range of biological activities, including:

- Antibacterial Activity : Several studies have reported the antibacterial efficacy of similar pyrazole-thiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, derivatives were shown to inhibit bacterial growth significantly, indicating their potential as antimicrobial agents .

- Antifungal Activity : These compounds have also been tested for antifungal properties, demonstrating effectiveness against various fungal strains. The mechanisms often involve disruption of fungal cell membrane integrity or interference with metabolic pathways .

- Anticancer Activity : The anticancer potential of this compound has been highlighted in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in cell proliferation and survival, such as PARP (Poly(ADP-ribose) polymerase), which is crucial in DNA repair processes .

- Induction of Apoptosis : Studies indicate that the compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

- Antioxidant Properties : Some derivatives possess antioxidant activity, which can contribute to their overall therapeutic effects by reducing oxidative stress within cells .

Research Findings

A summary of key research findings on the biological activity of this compound is presented in Table 1 below.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on breast cancer cell lines (MDA-MB-436). The results demonstrated significant cytotoxicity compared to controls, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties against various pathogens, revealing that the compound effectively inhibited bacterial growth at low concentrations, supporting its use in treating infections .

Q & A

Q. What are the established synthetic routes for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylthiazol-2-amine, and what reaction conditions optimize yield?

The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example:

- Step 1 : Formation of pyrazole intermediates through reactions like the condensation of substituted hydrazines with β-ketoesters. Adjusting stoichiometry and temperature (e.g., 120°C in POCl₃) improves regioselectivity .

- Step 2 : Thiazole ring construction via Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones. Solvent-free conditions or ethanol reflux are common .

- Purification : Recrystallization from DMF/EtOH (1:1) enhances purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- IR and NMR : Confirm functional groups (e.g., NH₂ in thiazole at ~3300 cm⁻¹) and regiochemistry (pyrazole methyl groups as singlets in ¹H NMR) .

- X-ray crystallography : SHELXL software (v2015+) refines crystal structures, resolving bond angles and torsion angles. High-resolution data (≤1.0 Å) ensures accuracy .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 251.27 for C₁₁H₁₄N₄S) .

Advanced Research Questions

Q. How does the compound’s structure influence its biological activity, and what structure-activity relationships (SAR) have been identified?

- Pyrazole-thiazole hybrid : The 3,5-dimethylpyrazole moiety enhances lipophilicity, improving membrane permeability. Substitution at the thiazole 5-methyl position modulates steric effects, impacting target binding .

- Antitumor activity : Analogous thiazol-2-amine derivatives (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines) show IC₅₀ values <10 µM against cancer cell lines. Activity correlates with electron-withdrawing substituents on aryl groups .

Q. What computational strategies are employed to predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., tubulin for anticancer activity). Pyrazole-thiazole scaffolds show π-π stacking with Phe residues in hydrophobic pockets .

- DFT calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV), indicating redox stability .

Q. How can conflicting bioactivity data across studies be resolved?

- Experimental validation : Reproduce assays (e.g., MTT for cytotoxicity) under standardized conditions (pH, serum concentration).

- Meta-analysis : Compare data from structurally similar compounds (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) to identify trends in substituent effects .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Stability : Degrades <5% over 6 months at -20°C in inert atmosphere (N₂). Light-sensitive; amber vials recommended.

- Solubility : DMSO (≥10 mM) for biological assays; aqueous buffers (pH 7.4) require sonication due to low solubility .

Methodological Considerations

Q. What protocols are recommended for crystallizing this compound, and how do solvent choices affect crystal quality?

- Solvent systems : Ethanol/water (7:3) yields monoclinic crystals (space group P2₁/c). Slow evaporation at 4°C minimizes defects.

- Cryoprotection : 25% glycerol in mother liquor prevents ice formation during X-ray data collection .

Q. How can impurities in synthetic batches be identified and mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.